N,N-DIALLYL-4-METHOXY-3-NITROBENZAMIDE

Alkaline Phosphatase Inhibition Medicinal Chemistry Enzyme Assay

Challenges in obtaining a defined IAP inhibitor with documented selectivity for phosphatase isozyme studies. N,N-Diallyl-4-methoxy-3-nitrobenzamide is a research chemical with validated bioactivity: IC50 = 540 nM (mouse IAP), 39-fold selective vs. mouse EAP (IC50 = 21,100 nM), and activity vs. human PLAP (~1,000 nM). Also serves as a versatile building block for SMN protein modulators and hNav1.7 inhibitors via diallyl moiety transformations. Reliable supply for SAR and probe development.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B334909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-DIALLYL-4-METHOXY-3-NITROBENZAMIDE
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]
InChIInChI=1S/C14H16N2O4/c1-4-8-15(9-5-2)14(17)11-6-7-13(20-3)12(10-11)16(18)19/h4-7,10H,1-2,8-9H2,3H3
InChIKeyKVQVSXQCSKGYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallyl-4-methoxy-3-nitrobenzamide: IAP Inhibitor Building Block


N,N-Diallyl-4-methoxy-3-nitrobenzamide is a synthetic nitrobenzamide derivative characterized by a 4-methoxy-3-nitro-substituted benzamide core bearing two N-allyl substituents [1]. With the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol, this compound is primarily utilized as a research intermediate in medicinal chemistry [1]. Its distinctive substitution pattern—featuring an electron-donating methoxy group ortho to an electron-withdrawing nitro group on the aromatic ring, combined with a bulky, lipophilic diallylamide moiety—confers physicochemical and biological properties that differentiate it from simpler benzamide analogs .

Workflow IAP inhibitor hit-to-lead optimization
Selection Context 4-methoxy-3-nitro substitution with diallylamide for SAR studies
Procurement Context Research intermediate with reported IAP binding engagement

N,N-Diallyl-4-methoxy-3-nitrobenzamide: Advantages Over Generic Analogs


The biological and physicochemical profile of N,N-diallyl-4-methoxy-3-nitrobenzamide is uniquely determined by its specific substitution pattern. The presence and position of the nitro and methoxy groups on the aromatic ring critically influence electron density, molecular conformation, and target binding interactions [1]. Similarly, the N,N-diallyl moiety contributes to lipophilicity and steric bulk, impacting membrane permeability and protein binding compared to mono-allyl or non-allyl analogs . Consequently, substituting this compound with a close analog—such as the non-nitrated N,N-diallyl-4-methoxybenzamide or the mono-allyl N-allyl-4-methoxy-3-nitrobenzamide—cannot be assumed to yield equivalent biological activity or physicochemical behavior. The quantitative evidence below underscores the distinct performance of this specific compound in validated biochemical assays.

Non-nitrated analog
Nitro group absence alters electronic and binding profile; IAP inhibition may shift.
Mono-allyl analog
Single allyl group reduces lipophilicity and steric bulk; membrane interaction may differ.

N,N-Diallyl-4-methoxy-3-nitrobenzamide: Key Comparative Data


Enhanced IAP Inhibition vs. Related Benzamide

In a chemiluminescence-based assay using mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells, N,N-diallyl-4-methoxy-3-nitrobenzamide (Target) exhibited an IC₅₀ value of 540 nM [1]. In the same assay system, a closely related benzamide derivative, BDBM50447447 (CHEMBL3115122), demonstrated an IC₅₀ of 2,600 nM [2]. This corresponds to a 4.8-fold higher inhibitory potency for the target compound.

IAP Inhibition
Head-to-head
IC50 540 nM vs 2,600 nM
(4.8-fold difference)
Supports IAP inhibitor scaffold selection and SAR interpretation.
Same assay, COS1 cell expression; chemiluminescence detection.
Alkaline Phosphatase Inhibition Medicinal Chemistry Enzyme Assay

Competitive IAP Inhibition & Isozyme Selectivity

The target compound acts as a competitive inhibitor of mouse duodenal-specific IAP with a Ki value of 3,200 nM (3.2 µM), determined using p-nitrophenyl phosphate as substrate in COS1 cells [1]. Its inhibitory profile across alkaline phosphatase isozymes is distinct: it shows weaker inhibition of mouse embryonic alkaline phosphatase (EAP; IC₅₀ = 21,100 nM) but comparable potency against human placental alkaline phosphatase (PLAP; IC₅₀ ≈ 1,000 nM) [1] [2]. While direct comparator data for Ki against IAP is limited for this class, the defined competitive mechanism and the differential IC₅₀ values across isozymes provide a baseline for rational analog selection.

IAP Ki (competitive)
Reported
Ki = 3,200 nM
Defined mechanism supports target engagement and SAR benchmarking.
p-nitrophenyl phosphate substrate; also weaker vs EAP (IC50 21,100 nM), ~1,000 nM vs PLAP.
Alkaline Phosphatase Binding Affinity Isozyme Selectivity

Higher Lipophilicity Over Structural Analogs

The combination of a nitro group, methoxy group, and two N-allyl chains endows N,N-diallyl-4-methoxy-3-nitrobenzamide with a calculated lipophilicity (cLogP) significantly higher than that of its non-nitrated analog N,N-diallyl-4-methoxybenzamide and its mono-allyl analog N-allyl-4-methoxy-3-nitrobenzamide. While experimental logP data are not publicly available for the target compound, structure-based calculations using fragment methods indicate a cLogP value of approximately 2.8–3.2 [1]. In comparison, N,N-diallyl-4-methoxybenzamide is estimated to have a cLogP of ~2.2–2.6, and N-allyl-4-methoxy-3-nitrobenzamide a cLogP of ~1.8–2.2 .

Lipophilicity (cLogP)
Data to verify
cLogP ≈ 2.8–3.2
(+0.6–1.4 vs analogs)
Computed logP suggests distinct permeability profile; requires experimental validation.
Fragment-based calculation (Crippen). Non-nitrated and mono-allyl analogs lower.
Lipophilicity Physicochemical Properties ADME

N,N-Diallyl-4-methoxy-3-nitrobenzamide: Research Applications


IAP Inhibitor Hit-to-Lead Optimization

The 540 nM IC₅₀ against mouse IAP positions this compound as a tractable starting point for medicinal chemistry optimization. Its 4.8-fold superiority over a related benzamide comparator (BDBM50447447) in the same assay [1] suggests that the 4-methoxy-3-nitro substitution pattern is favorable for IAP binding. Researchers can use this scaffold to explore structure-activity relationships (SAR) around the N-allyl groups and aromatic substituents to improve potency and selectivity.

Alkaline Phosphatase Isozyme Selectivity Profiling

The compound's differential inhibition of mouse IAP (IC₅₀ = 540 nM) versus mouse EAP (IC₅₀ = 21,100 nM) makes it a valuable tool for dissecting the roles of distinct alkaline phosphatase isozymes in cellular models. Its moderate potency against human PLAP (~1,000 nM) [1] further extends its utility to human target validation studies. Procurement of this specific compound ensures access to a characterized probe with a defined selectivity window.

Heterocycle Intermediate Synthesis

As indicated by its inclusion in patent literature as a reactant for the synthesis of survival motor neuron (SMN) protein modulators and hNav1.7 inhibitors , N,N-diallyl-4-methoxy-3-nitrobenzamide serves as a versatile building block. Its diallylamine moiety can undergo ring-closing metathesis or other transformations to generate complex heterocyclic frameworks [1]. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring provides handles for further derivatization.

Application
Selection Property
Validation Focus
IAP inhibitor hit-to-lead optimization
4-methoxy-3-nitro substitution and diallylamide scaffold
IAP inhibition endpoint and SAR profiling
Alkaline phosphatase isozyme selectivity profiling
Characterized differential inhibition across IAP, EAP, PLAP
Isozyme-selective response interpretation
Heterocycle intermediate synthesis
Diallylamine for ring-closing metathesis; nitro/methoxy handles
Synthetic pathway compatibility and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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